molecular formula C10H13FO B13557816 3-(3-Fluoro-2-methylphenyl)propan-1-ol

3-(3-Fluoro-2-methylphenyl)propan-1-ol

Cat. No.: B13557816
M. Wt: 168.21 g/mol
InChI Key: JNYKTPZTRMAVAO-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H13FO. It is a member of the class of compounds known as phenylpropanols, which are characterized by a phenyl group attached to a propanol chain. The presence of a fluorine atom and a methyl group on the phenyl ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-methylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-(3-Fluoro-2-methylphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-(3-Fluoro-2-methylphenyl)propan-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Reduction of the compound can yield the corresponding alkane, 3-(3-Fluoro-2-methylphenyl)propan-1-amine, using reducing agents like LiAlH4.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 3-(3-Fluoro-2-methylphenyl)propan-1-chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products

    Oxidation: 3-(3-Fluoro-2-methylphenyl)propan-1-one.

    Reduction: 3-(3-Fluoro-2-methylphenyl)propan-1-amine.

    Substitution: 3-(3-Fluoro-2-methylphenyl)propan-1-chloride.

Scientific Research Applications

3-(3-Fluoro-2-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Fluoro-4-methylphenyl)propan-1-ol
  • 3-(2-Fluoro-4-methylphenyl)propan-1-ol
  • 3-(2-Fluoro-3-methylphenyl)propan-1-ol

Uniqueness

3-(3-Fluoro-2-methylphenyl)propan-1-ol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

3-(3-fluoro-2-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H13FO/c1-8-9(5-3-7-12)4-2-6-10(8)11/h2,4,6,12H,3,5,7H2,1H3

InChI Key

JNYKTPZTRMAVAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)CCCO

Origin of Product

United States

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